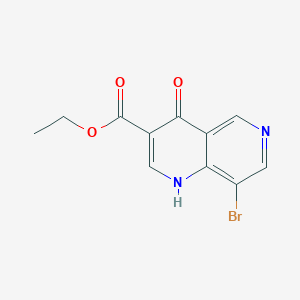
Methyl 4,5,6-trichloropyridazine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4,5,6-trichloropyridazine-3-carboxylate is a chemical compound belonging to the pyridazine family. Pyridazines are heterocyclic aromatic organic compounds containing two nitrogen atoms at positions 1 and 2 of the six-membered ring. This compound is characterized by the presence of three chlorine atoms at positions 4, 5, and 6, and a methyl ester group at position 3 of the pyridazine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,5,6-trichloropyridazine-3-carboxylate typically involves the chlorination of pyridazine derivatives. One common method includes the reaction of 3,4,6-trichloropyridazine with methanol in the presence of a base such as sodium methoxide. The reaction is carried out under reflux conditions to facilitate the substitution of chlorine atoms with methoxy groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by esterification. The use of continuous flow reactors can enhance the efficiency and yield of the desired product. Optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for industrial-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4,5,6-trichloropyridazine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where boron reagents are used to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Sodium methoxide, amines, thiols.
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Coupling: Palladium catalysts, boronic acids.
Major Products Formed
The major products formed from these reactions include various substituted pyridazines, which can have different functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
Methyl 4,5,6-trichloropyridazine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Methyl 4,5,6-trichloropyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the NF-kB inflammatory pathway, which is involved in various inflammatory and immune responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3,5-dichloropyridine-4-carboxylate
- 3,4,6-Trichloropyridazine
- 6-Chloro-3,4-dimethoxypyridazine
Uniqueness
Methyl 4,5,6-trichloropyridazine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three chlorine atoms and a methyl ester group makes it a versatile intermediate for various synthetic applications .
Propriétés
Formule moléculaire |
C6H3Cl3N2O2 |
|---|---|
Poids moléculaire |
241.5 g/mol |
Nom IUPAC |
methyl 4,5,6-trichloropyridazine-3-carboxylate |
InChI |
InChI=1S/C6H3Cl3N2O2/c1-13-6(12)4-2(7)3(8)5(9)11-10-4/h1H3 |
Clé InChI |
YKCKFXJAMSRXGA-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NN=C(C(=C1Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-((Benzyloxy)carbonyl)-5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13515599.png)
![Tert-butyl tricyclo[4.3.1.1,3,8]undecane-4-carboxylate](/img/structure/B13515606.png)

![3-[(3-Bromopyridin-2-yl)oxy]propan-1-aminedihydrochloride](/img/structure/B13515612.png)


![2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol](/img/structure/B13515652.png)

![Ethyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13515658.png)



